1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone
Description
1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a pyridine core substituted with a pyrrolidine ring at the 6-position and a piperidine moiety linked via a ketone group at the 1-position. This structure integrates nitrogen-containing rings (pyridine, pyrrolidine, and piperidine), which are common in bioactive molecules due to their ability to participate in hydrogen bonding and modulate pharmacokinetic properties.
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-[2-(6-pyrrolidin-1-ylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H23N3O/c1-13(20)19-11-3-2-6-15(19)14-7-8-16(17-12-14)18-9-4-5-10-18/h7-8,12,15H,2-6,9-11H2,1H3 |
InChI Key |
RSMHRRMSTDLNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CN=C(C=C2)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidine and pyridine rings followed by their coupling with the piperidine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolidinyl-pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. A notable case study demonstrated that a related compound significantly reduced tumor growth in xenograft models, highlighting the potential of this class of compounds in oncology .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Pyrrolidine derivatives have been associated with neuroprotective effects and modulation of neurotransmitter systems. For example, some studies have reported that similar compounds can enhance cognitive function and reduce symptoms in models of Alzheimer's disease by inhibiting acetylcholinesterase activity .
Anti-inflammatory Properties
The anti-inflammatory potential of pyridine derivatives has been documented in various studies. The compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases. A specific case study indicated that related compounds demonstrated significant reductions in inflammatory markers in animal models .
Case Studies
Several case studies illustrate the compound's applications:
- Anticancer Study : A study published in the Bulletin of the Chemical Society of Ethiopia highlighted that a derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Research focusing on related pyrrolidine compounds showed improvements in cognitive function in animal models, indicating possible therapeutic benefits for neurodegenerative diseases .
- Anti-inflammatory Research : Another study demonstrated that similar compounds effectively reduced inflammation in animal models of arthritis, supporting their use as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity: The methoxy group in the analog from may enhance solubility but reduce metabolic stability compared to the parent compound. Fluoro substitution (e.g., ) often increases lipophilicity and bioavailability, making it advantageous in CNS-targeting drugs.
Bulkier Groups :
- The tert-butyldimethylsilyloxy modification in adds steric hindrance, which could limit membrane permeability but improve selectivity for specific targets.
Piperidine vs. Pyrrolidine :
- Piperidine (six-membered ring) offers greater conformational flexibility than pyrrolidine (five-membered), influencing binding kinetics and off-target effects .
Commercial and Research Status
- Discontinued Products: Derivatives like 1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone (CAS 1352483-76-1) are listed as discontinued, likely due to challenges in scalability or toxicity profiles .
- High-Cost Specialized Compounds : Fluorinated and silylated analogs (e.g., ) are priced at $400–$4800 per gram, reflecting their niche applications in drug discovery .
Biological Activity
1-(2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone, also known by its CAS number 1352491-28-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula for this compound is , indicating a complex structure that includes pyridine and piperidine moieties. Its structure is characterized by the presence of a pyrrolidine ring, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including those similar to this compound. For instance, pyrrole-based compounds have shown promising antibacterial activity against various strains of bacteria, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Although specific data for this compound is limited, its structural analogs suggest potential efficacy in this area.
Central Nervous System Activity
The piperidine and pyrrolidine rings are often associated with neuroactive properties. Compounds containing these structures have been investigated for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. For example, similar compounds have been shown to exhibit anxiolytic and antidepressant-like effects in animal models . The specific activity of this compound in these contexts remains to be thoroughly explored.
In Vitro Studies
In vitro studies focusing on related compounds have demonstrated that modifications in the piperidine and pyrrolidine structures can significantly influence biological activity. For example, derivatives with specific substitutions exhibited enhanced potency against Mycobacterium tuberculosis, with some achieving MIC values as low as 5 µM . This suggests that systematic exploration of structural variations in this compound could yield compounds with improved antimicrobial properties.
Structure–Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related pyridine derivatives, indicating that the spatial arrangement of functional groups plays a crucial role in determining biological activity. The incorporation of electron-donating or withdrawing groups at specific positions on the pyridine ring can modulate receptor binding affinities and enhance therapeutic effects .
Data Table: Comparison of Biological Activities
| Compound Name | Structure | MIC (µg/mL) | Biological Activity |
|---|---|---|---|
| Pyrrole Derivative A | Structure | 3.12 | Antibacterial |
| Pyrrole Derivative B | Structure | 5.00 | Antituberculosis |
| This compound | Structure | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
